2-Bromo-p-xylene

Description

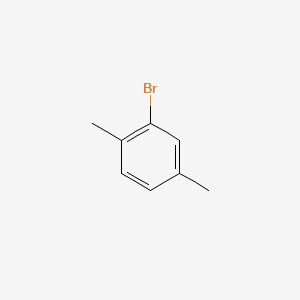

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXISTPDUYKNPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060289 | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley] | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210-220 °C | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or clear colorless liquid, Colorless liquid | |

CAS No. |

35884-77-6, 553-94-6 | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-p-xylene: Chemical Properties, Structure, and Applications in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-p-xylene (also known as 2-bromo-1,4-dimethylbenzene). It details experimental protocols for its preparation and purification, along with in-depth analysis of its spectral data for characterization. Furthermore, this guide explores the reactivity of this compound, particularly in cross-coupling reactions, and highlights its significance as a key starting material in the synthesis of prominent pharmaceutical agents, most notably the COX-2 inhibitor, Celecoxib.

Chemical Structure and Identification

This compound is an aromatic organic compound with a bromine atom and two methyl groups attached to a benzene ring. The "para" designation in p-xylene indicates that the two methyl groups are positioned opposite to each other on the benzene ring (positions 1 and 4). The bromine atom is located at position 2.

Systematic IUPAC Name: 2-Bromo-1,4-dimethylbenzene[1]

Synonyms: 1-Bromo-2,5-dimethylbenzene, 2,5-Dimethylbromobenzene, Bromo-p-xylene

Chemical Formula: C₈H₉Br

Molecular Structure:

References

The Synthesis and Discovery of 2-Bromo-p-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-p-xylene (2-bromo-1,4-dimethylbenzene), a key aromatic building block in organic synthesis. The document details its discovery, physical and spectroscopic properties, and provides a thorough examination of its synthesis via electrophilic aromatic substitution. Detailed experimental protocols for the laboratory-scale synthesis and purification of this compound are presented. Furthermore, this guide illustrates the reaction mechanism and experimental workflow through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, a halogenated derivative of p-xylene, serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and material science sectors, where the bromine substituent allows for a variety of subsequent chemical transformations, including cross-coupling reactions, Grignard reagent formation, and nucleophilic substitutions. This guide aims to be an in-depth resource covering the essential technical aspects of this compound.

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its preparation falls under the well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry developed in the 19th century. The bromination of xylenes, including the para-isomer, was a natural extension of early investigations into the reactivity of aromatic hydrocarbons. Historical chemical literature from the mid-to-late 1800s, such as in Annalen der Chemie und Pharmacie, details numerous studies on the halogenation of benzene and its derivatives, laying the groundwork for the synthesis of compounds like this compound. Today, its synthesis is a standard procedure in organic chemistry.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling. A summary of these properties is provided in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1,4-dimethylbenzene | [1] |

| Synonyms | This compound, 1-Bromo-2,5-dimethylbenzene | [2][3] |

| CAS Number | 553-94-6 | [1] |

| Molecular Formula | C₈H₉Br | [4] |

| Molecular Weight | 185.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 199-201 °C | [5] |

| Melting Point | 9-10 °C | [5] |

| Density | 1.34 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.550 | [5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| ¹H NMR (Proton NMR) | |

| Assignment | Chemical Shift (δ, ppm) |

| Ar-H | 7.33 (s, 1H) |

| Ar-H | 7.04 (d, J=7.8 Hz, 1H) |

| Ar-H | 6.98 (d, J=7.8 Hz, 1H) |

| -CH₃ | 2.35 (s, 3H) |

| -CH₃ | 2.28 (s, 3H) |

| Note: Spectra can be viewed at SpectraBase. | [6] |

| ¹³C NMR (Carbon NMR) | |

| Assignment | Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 138.1 |

| Ar-C (quaternary) | 135.8 |

| Ar-CH | 132.5 |

| Ar-CH | 130.8 |

| Ar-CH | 128.5 |

| Ar-C-Br | 124.7 |

| -CH₃ | 22.9 |

| -CH₃ | 19.8 |

| Note: Data for related isomers can be found at PubChem and ChemicalBook. | [7][8] |

Synthesis of this compound

The primary route for the synthesis of this compound is the direct bromination of p-xylene. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism

The bromination of p-xylene proceeds via a well-understood electrophilic aromatic substitution mechanism, which is catalyzed by a Lewis acid, typically iron(III) bromide (FeBr₃) or iron powder which is converted to FeBr₃ in situ.

Caption: Mechanism of the iron-catalyzed bromination of p-xylene.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the bromination of xylenes.

Materials:

-

p-Xylene (reagent grade)

-

Bromine (reagent grade)

-

Iron filings or anhydrous iron(III) chloride (catalyst)

-

Dichloromethane (solvent, optional)

-

10% Sodium hydroxide solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, add p-xylene (e.g., 0.5 mol) and a catalytic amount of iron filings or anhydrous iron(III) chloride (e.g., 0.01 mol). If a solvent is used, add dichloromethane.

-

Bromine Addition: Cool the flask in an ice bath. Slowly add bromine (e.g., 0.5 mol) from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions. Hydrogen bromide gas will be evolved and should be directed to a gas trap.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the evolution of HBr gas ceases.

-

Work-up:

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove HBr and unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (if used) using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Cross-Coupling Reactions: It is frequently used in Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce the 2,5-dimethylphenyl moiety into larger molecules.

-

Grignard Reagents: It can be readily converted to the corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide, a powerful nucleophile for the formation of new carbon-carbon bonds.

-

Lithiation: Directed ortho-lithiation can be achieved, followed by quenching with various electrophiles to introduce functional groups at the 3-position of the aromatic ring.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of this compound. The straightforward synthesis via electrophilic bromination of p-xylene, combined with its versatile reactivity, makes it an important intermediate for researchers in organic synthesis and drug development. The provided experimental protocols and diagrams offer a practical resource for the preparation and understanding of this key chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. far-chemical.com [far-chemical.com]

- 3. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]

- 5. 2-Bromo-1,4-dimethylbenzene 99 553-94-6 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-m-xylene(576-22-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-p-xylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-p-xylene, a versatile aromatic compound widely utilized in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications in the development of pharmaceuticals and functional materials.

Chemical Identity and Properties

This compound, also known as 1-bromo-2,5-dimethylbenzene, is a halogenated aromatic hydrocarbon. While it is associated with two CAS numbers, the most predominantly cited and utilized in chemical databases and by suppliers is 553-94-6 . The less common CAS number is 35884-77-6. Its molecular formula is C8H9Br.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 553-94-6 |

| Molecular Formula | C8H9Br |

| Molecular Weight | 185.06 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 199-201 °C |

| Melting Point | 9-10 °C |

| Density | 1.339 g/mL at 25 °C |

| Refractive Index | 1.549-1.551 at 20 °C |

Synthesis and Key Reactions

This compound serves as a crucial intermediate in the synthesis of more complex molecules due to the reactivity of the bromine substituent. The following sections detail the experimental protocols for its synthesis and its application in two of the most fundamental transformations in organic chemistry: Grignard reagent formation and the Suzuki-Miyaura coupling reaction.

Experimental Protocols

1. Synthesis of this compound via Electrophilic Bromination of p-Xylene

This protocol describes the direct bromination of p-xylene using bromine in the presence of a Lewis acid catalyst.

-

Materials:

-

p-Xylene

-

Bromine

-

Anhydrous Ferric Chloride (FeCl3) or Iron filings

-

Dichloromethane (CH2Cl2) or Carbon Tetrachloride (CCl4) (as solvent)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve p-xylene in the chosen solvent.

-

Add the catalyst (e.g., anhydrous FeCl3) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add bromine, dissolved in the same solvent, from the dropping funnel. Maintain the temperature between 0 and 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red color of bromine disappears.

-

Quench the reaction by slowly adding a 10% NaOH solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with 10% NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

2. Formation of 2,5-Dimethylphenylmagnesium Bromide (Grignard Reagent)

This protocol outlines the preparation of the Grignard reagent from this compound.

-

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Ensure all glassware is flame-dried to remove any moisture.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

-

Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey-to-brown solution of 2,5-dimethylphenylmagnesium bromide is ready for use in subsequent reactions.

-

3. Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form a biaryl compound.

-

Materials:

-

This compound

-

An arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

A base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

A solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

-

-

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of organic molecules with applications in pharmaceuticals and material science.

In Drug Development:

The 2,5-dimethylphenyl moiety, readily introduced using this compound, is present in a number of biologically active compounds. Its derivatives are explored for their potential as:

-

Enzyme inhibitors: The substituted aromatic ring can be tailored to fit into the active sites of specific enzymes.

-

Receptor antagonists: The structural scaffold can be elaborated to design molecules that block the function of cellular receptors.

-

Intermediates for Active Pharmaceutical Ingredients (APIs): It serves as a key starting material for the multi-step synthesis of complex drug molecules.

In Material Science:

The ability of this compound to participate in cross-coupling reactions makes it a useful monomer or precursor for the synthesis of:

-

Conjugated polymers: Incorporation of the 2,5-dimethylphenylene unit can influence the electronic and photophysical properties of polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Liquid crystals: The rigid aromatic core can be a component of liquid crystalline materials.

-

Functional materials: It can be used to synthesize specialized molecules for applications in sensors and other advanced materials.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound in organic synthesis, from its preparation to its use in key C-C bond-forming reactions.

Spectroscopic Profile of 2-Bromo-p-xylene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-p-xylene (1-bromo-2,5-dimethylbenzene), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for researchers, scientists, and professionals in drug development for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24 | s | 1H | Ar-H |

| 7.01 | d, J=7.8 Hz | 1H | Ar-H |

| 6.95 | d, J=7.8 Hz | 1H | Ar-H |

| 2.35 | s | 3H | Ar-CH₃ |

| 2.29 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS, Instrument: 300 MHz Bruker AC-300.[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | Ar-C |

| 135.5 | Ar-C |

| 132.8 | Ar-CH |

| 130.6 | Ar-CH |

| 128.7 | Ar-CH |

| 123.9 | Ar-C-Br |

| 22.8 | Ar-CH₃ |

| 20.1 | Ar-CH₃ |

Solvent: CDCl₃, Predicted data based on similar structures and common chemical shift ranges.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | m-s | C-H stretch (aromatic and aliphatic) |

| 1600, 1480 | m | C=C stretch (aromatic ring) |

| 1050-1000 | s | C-Br stretch |

| 870-810 | s | C-H bend (aromatic, para-substituted) |

Sample Phase: Neat (liquid film).[2]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | ~1:1 | [M]⁺ (Molecular ion peak, bromine isotopes)[3][4] |

| 105 | 100 | [M-Br]⁺ (Base peak)[4] |

| 77 | variable | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI).[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5][6] The solution is then transferred to a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[7]

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For the less sensitive ¹³C nucleus, a greater number of scans are accumulated over a longer period.[5]

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum is typically obtained using the neat technique. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[8] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities.[10] In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[11]

Mass Analysis and Detection: The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[11] A detector then records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow of spectroscopic analysis from sample preparation to structural elucidation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]

- 4. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. rsc.org [rsc.org]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. quora.com [quora.com]

Solubility and physical properties of 2-Bromo-p-xylene

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Bromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 553-94-6), a key intermediate in various organic syntheses. The document details its solubility profile and core physical characteristics, supported by standardized experimental protocols for their determination.

Chemical Identity

-

Synonyms: 2,5-Dimethylbromobenzene, Bromo-p-xylene, 1-Bromo-2,5-dimethylbenzene[3][4][5]

-

Appearance: Colorless crystals or a clear, colorless to slightly colored liquid.[1][2][4]

Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and purification processes. The data compiled from various sources are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 9-10 °C | [3][7] |

| Boiling Point | 199-201 °C | [3][7] |

| 210-220 °C | [1][4] | |

| Density | 1.339 g/mL | [3] |

| 1.34 g/mL (at 25 °C) | ||

| 1.347 g/mL | [7] | |

| 1.4 g/mL | [1][4] | |

| Refractive Index | 1.5490 - 1.5530 (at 20°C) | [1] |

| 1.5495 - 1.5515 (at 20°C, 589 nm) | [2] | |

| 1.550 (at 20°C) | ||

| 1.551 | [7] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure—a nonpolar aromatic ring with a halogen substituent. Following the principle of "like dissolves like," it exhibits poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Practically Insoluble | The compound may undergo slow decomposition upon contact with water. | [4][8] |

| Acetone | Soluble | [8] | |

| Ether | Soluble | [8] | |

| Ethanol | Very Soluble | Based on data for the related isomer, 2-Bromo-m-xylene. | [9] |

| Benzene | Soluble | Based on data for the related isomer, 2-Bromo-m-xylene. | [9] |

Experimental Protocols

The following sections detail standardized methodologies for determining the physical and solubility properties of compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[10] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[11]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[11]

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the compound into a capillary tube, sealed at one end, to a height of 1-2 mm.[12][13]

-

Place the capillary tube in the heating apparatus (e.g., Mel-Temp or Thiele tube filled with mineral oil).[11]

-

Attach the capillary to a thermometer, ensuring the sample is level with the thermometer bulb.[11]

-

Heat the apparatus slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[11]

-

Record the temperature at which the substance first begins to melt (T1).

-

Record the temperature at which the substance has completely melted (T2).[13] The melting point is reported as the range T1-T2.

-

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15]

-

Apparatus: Thiele tube or aluminum heating block, small test tube (fusion tube), capillary tube sealed at one end, thermometer.[16][17]

-

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.[18]

-

Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube, with the open end submerged.[16]

-

Attach the test tube to a thermometer and place the assembly in a heating bath (Thiele tube or heating block).[17]

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary will bubble out.[15]

-

The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.[16]

-

Note the temperature, stop heating, and allow the apparatus to cool.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is the precise boiling point of the liquid.[15]

-

Density Determination

Density is the mass per unit volume of a substance. For liquids, it is typically measured using a balance and a volumetric container.

-

Apparatus: Digital balance, measuring cylinder or pycnometer.[19]

-

Procedure (using a measuring cylinder):

-

Place a clean, dry measuring cylinder on a digital balance and tare the mass to zero.[19][20]

-

Add a known volume of the liquid (e.g., 10 mL) to the measuring cylinder. Read the volume from the bottom of the meniscus.[19]

-

Record the mass of the liquid displayed on the balance.[19]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[19]

-

For higher accuracy, a pycnometer (a glass flask with a specific, known volume) can be used by weighing it empty, then full with the liquid.[21]

-

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus: Abbe refractometer, dropper.

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (typically 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale. Modern instruments often provide a digital readout.

-

Solubility Determination (Qualitative)

This protocol determines if a substance is soluble in a given solvent.

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Place approximately 25 mg of the solid solute (or 0.05 mL of a liquid solute) into a small test tube.[22]

-

Add 0.75 mL of the chosen solvent in small portions.[22]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[23]

-

Observe the mixture. If the solute dissolves completely, it is classified as "soluble." If it remains undissolved or forms a separate phase, it is "insoluble."[23]

-

For water-soluble compounds, the pH can be tested with litmus paper to indicate the presence of acidic or basic functional groups.[24]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. Buy this compound | 553-94-6 [smolecule.com]

- 2. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. far-chemical.com [far-chemical.com]

- 4. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. 2-Bromo-m-xylene, 98+% | Fisher Scientific [fishersci.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. mt.com [mt.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. chem.ws [chem.ws]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Health and Safety of 2-Bromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 2-Bromo-p-xylene (CAS No. 553-94-6). The information is compiled from safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this chemical with the utmost care and preparedness.

Section 1: Chemical and Physical Properties

This compound, also known as 2-bromo-1,4-dimethylbenzene, is an aromatic halogenated organic compound.[1] It typically appears as a colorless to slightly colored liquid or colorless crystals.[2][3] Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 553-94-6 | [2][3] |

| Molecular Formula | C8H9Br | [2][3][4] |

| Molecular Weight | 185.06 g/mol | [2][5] |

| Appearance | Colorless crystals or clear, colorless liquid | [2] |

| Boiling Point | 199 - 201 °C | [4][5] |

| Melting Point | 9 - 10 °C | [4][5] |

| Density / Specific Gravity | ~1.339 - 1.4 g/cm³ | [2][5] |

| Flash Point | 97 °C (206.6 °F) | [6] |

| Refractive Index | 1.5490 - 1.5530 at 20°C | [2][3] |

| Solubility | Insoluble in water | [7] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and combustibility.[1][4] The Globally Harmonized System (GHS) classification provides a standardized understanding of its dangers.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

The signal word associated with this chemical is "Warning" .[4] It is also a strong lachrymator, meaning its vapors can cause a significant increase in the flow of tears.[1][6]

Section 3: Toxicological Profile

-

Acute Effects :

-

Inhalation : May cause respiratory irritation.[4] High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[4]

-

Eye Contact : Causes serious eye irritation.[1][4] Vapors are noted to be extremely irritating to the eyes and mucous membranes.[2]

-

Ingestion : May cause gastrointestinal irritation.[6]

-

-

Chronic Effects : Prolonged or repeated exposure may cause damage to the liver and kidneys.[6]

-

Endocrine Disruption : This product is not known or suspected to be an endocrine disruptor.[4]

Section 4: Experimental Protocols and Workflows

While specific experimental protocols for the safety testing of this compound are not detailed in the available literature, the hazard classifications are determined through standardized tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines.

General Experimental Workflow for Chemical Hazard Assessment

The diagram below illustrates a generalized workflow for assessing the health and safety hazards of a chemical substance like this compound, leading to the data found in a Safety Data Sheet (SDS).

Section 5: Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4][6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles conforming to European Standard EN 166 or OSHA's 29 CFR 1910.133.[4][6]

-

Skin Protection : Wear protective gloves and long-sleeved clothing to prevent skin contact.[4]

-

Respiratory Protection : Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[4] For emergencies, large-scale use, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136/149 approved respirator.[4][6]

-

The following diagram illustrates the logical relationship between the chemical's hazards and the required protective measures.

Section 6: Handling, Storage, and Disposal

-

Handling : Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing.[6] Avoid ingestion and inhalation.[6] Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8] Store away from heat, sparks, and flame.[4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not release into the environment.[4]

Section 7: First Aid and Emergency Procedures

Immediate medical attention is crucial in case of exposure. Always use personal protective equipment when administering first aid.[4]

Section 8: Fire and Explosion Hazard Data

This compound is a combustible liquid, and its vapor can form explosive mixtures with air.[4]

| Property | Value | Reference |

| Combustibility | Combustible Liquid | [4][8] |

| Flash Point | 97 °C (206.6 °F) | [6] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | [4] |

| Unsuitable Extinguishing Media | Do NOT use straight streams of water. | [6] |

| Specific Hazards | Containers may explode when heated. Risk of ignition. Explosive air/vapor mixtures possible. | [4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides. | [4][6] |

Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] Water mist may be used to cool closed containers.[4]

Section 9: Stability and Reactivity

-

Reactivity : No hazardous reactions are expected under normal processing.

-

Chemical Stability : The substance is stable under normal storage and handling conditions.[6]

-

Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[4] Avoid incompatible materials.[6]

-

Incompatible Materials : Strong oxidizing agents, strong acids, bases, alcohols, amines, and metals.[6][7][9]

-

Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen halides.[4][6]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[6]

Section 10: Ecological Information

There is limited specific data on the ecotoxicity of this compound.

-

Environmental Fate : No information is available on mobility in soil, bioaccumulative potential, or persistence and degradability.[4]

-

Precautions : The substance should not be released into the environment.[4] Based on the properties of related xylene compounds, it is considered toxic to aquatic life.[7][10]

References

- 1. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 553-94-6 [smolecule.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. far-chemical.com [far-chemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Building Block: A Technical Guide to the Research Applications of 2-Bromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-p-xylene (1-bromo-2,5-dimethylbenzene) is a versatile aromatic organobromine compound that serves as a crucial intermediate and building block in a wide array of chemical syntheses. Its unique substitution pattern and the reactivity of the bromine atom make it an invaluable precursor for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the potential applications of this compound in various research fields, with a particular focus on organic synthesis, medicinal chemistry, and materials science. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a colorless liquid with the following key properties:

| Property | Value |

| CAS Number | 553-94-6 |

| Molecular Formula | C₈H₉Br |

| Molecular Weight | 185.06 g/mol |

| Boiling Point | 199-201 °C |

| Melting Point | 9-10 °C |

| Density | 1.339 g/mL at 25 °C |

Core Applications in Organic Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction to yield biaryl compounds, which are common scaffolds in pharmaceuticals and organic materials.[1][2]

Experimental Protocol: Synthesis of 2,5-Dimethylbiphenyl

-

Materials: this compound, Phenylboronic acid, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water, Diethyl ether, Magnesium sulfate (MgSO₄).

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Add toluene (10 mL) and a 2M aqueous solution of K₂CO₃ (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield 2,5-dimethylbiphenyl.

-

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | ~95% | [1] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | ~92% | [3] |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | ~88% | [1] |

Experimental Workflow for Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This compound is a suitable substrate for this reaction, leading to the synthesis of substituted alkynes which are precursors to various functional materials and pharmaceutical intermediates.[4][5]

Experimental Protocol: Synthesis of 1,4-Dimethyl-2-(phenylethynyl)benzene

-

Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Add degassed THF (10 mL) and TEA (3.0 mmol).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane).

-

Quantitative Data for Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | ~90% | [6] |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | ~85% | [7] |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | Et₃N | Toluene | ~92% | [4] |

Catalytic Cycle for Sonogashira Coupling

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be used to introduce the 2,5-dimethylphenyl group onto an olefinic substrate.[8]

Experimental Protocol: Synthesis of 1,4-Dimethyl-2-styrylbenzene

-

Materials: this compound, Styrene, Palladium(II) acetate [Pd(OAc)₂], Tri(o-tolyl)phosphine, Triethylamine (TEA), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Add DMF (5 mL) and TEA (2.0 mmol).

-

Seal the tube and heat the mixture to 100 °C for 24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient).

-

Quantitative Data for Heck Reaction

| Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | ~75% | [9] |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | ~80% | [10] |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | ~65% | [8] |

Applications in Drug Development

The 2,5-dimethylphenyl scaffold, readily accessible from this compound, is a common structural motif in a variety of biologically active compounds.[11] Research has demonstrated its importance in the development of new antimicrobial and antifungal agents.

Antimicrobial and Antifungal Activity

Derivatives incorporating the 2,5-dimethylphenyl group have shown significant activity against various pathogens, including multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the antimicrobial activity of selected compounds containing the 2,5-dimethylphenyl moiety.

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| N-2,5-Dimethylphenylthioureido derivatives | Staphylococcus aureus (MRSA) | 2 - 8 | [11] |

| Enterococcus faecium (VRE) | 2 - 16 | [11] | |

| 2',5'-Dimethylphenyl chalcones | Escherichia coli | >64 | [12] |

| Candida albicans | 16 - 32 | [13] | |

| Aspergillus niger | 8 - 16 | [13] |

Workflow for Antimicrobial Susceptibility Testing

Applications in Materials Science

The rigid aromatic core of this compound derivatives makes them attractive candidates for the synthesis of advanced materials with unique optical and electronic properties.

Liquid Crystals

The introduction of the 2,5-dimethylphenyl group into mesogenic structures can influence the phase behavior and transition temperatures of liquid crystals.[14][15] These materials are crucial for display technologies and optical switching devices.

Synthesis of Liquid Crystalline Compounds

The synthesis of liquid crystals often involves multi-step procedures where this compound can be used to introduce a lateral dimethylphenyl unit, which can lower melting points and induce specific mesophases.

| Liquid Crystal Core | Linkage Group | Terminal Group | Mesophase(s) | Transition Temp. (°C) |

| Biphenyl | Ester | Alkoxy | Nematic, Smectic A | Cr 85 N 120 I |

| Phenylpyrimidine | Ether | Alkyl | Smectic C | Cr 70 SmC 110 N 115 I |

Note: Data is representative and specific values depend on the full molecular structure.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are utilized in the synthesis of host materials for OLEDs.[16][17] The 2,5-dimethylphenyl moiety can enhance the thermal stability and charge transport properties of these materials, leading to improved device performance.

Performance of OLED Host Materials

| Host Material Core | Dopant | Emission Color | Max. External Quantum Efficiency (%) |

| Carbazole-based | Ir(ppy)₃ | Green | ~15% |

| Triphenylamine-based | FIrpic | Blue | ~10% |

Note: Performance is highly dependent on the overall device architecture.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with broad applications in research and development. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast array of complex organic molecules. These molecules, in turn, are key components in the discovery of new pharmaceuticals, particularly antimicrobial agents, and in the design of advanced materials such as liquid crystals and OLEDs. The experimental protocols and data presented in this guide are intended to serve as a practical resource for scientists and researchers looking to harness the full potential of this important building block.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. mdpi.com [mdpi.com]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. The development of a new approach toward lanthanide-based OLED fabrication: new host materials for Tb-based emitters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 2-Bromo-p-xylene and Its Derivatives: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-p-xylene, also known as 1-bromo-2,5-dimethylbenzene, is a versatile aromatic building block in organic synthesis. Its unique substitution pattern and the reactivity of the carbon-bromine bond make it a valuable precursor for the synthesis of a wide array of derivatives with applications in materials science and, most notably, in the development of pharmaceuticals. This technical guide provides a comprehensive literature review on this compound, focusing on its synthesis, key chemical transformations, and the biological activities of its derivatives, with a particular emphasis on their role as kinase inhibitors. Detailed experimental protocols for its most important reactions are provided, along with quantitative data to aid in reaction planning and optimization.

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic bromination of p-xylene. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in the presence of a mild oxidizing agent.

Experimental Protocol: Bromination of p-Xylene

To a stirred solution of p-xylene (1.0 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride at 0 °C, iron(III) bromide (0.1 equivalents) is added. Bromine (1.0 equivalent) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound as a colorless liquid.

Key Chemical Transformations of this compound

The presence of the bromine atom on the aromatic ring of this compound allows for a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures found in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a highly versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds. This compound readily participates in Suzuki-Miyaura coupling with a variety of boronic acids and their esters.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,5-Dimethylbiphenyl | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2,5-dimethylbiphenyl | 80-90% |

| 3 | 4-Chlorophenylboronic acid | 4'-Chloro-2,5-dimethylbiphenyl | 75-85% |

| 4 | 2-Thienylboronic acid | 2-(2,5-Dimethylphenyl)thiophene | 70-80% |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

To a degassed mixture of this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a 4:1 mixture of dioxane and water, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) is added. The reaction mixture is heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to yield 2,5-dimethylbiphenyl.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes, which are important motifs in various natural products and pharmaceuticals.

Data Presentation: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-(2,5-Dimethylphenyl)-2-phenylethyne | 85-95%[1] |

| 2 | 1-Hexyne | 1-(2,5-Dimethylphenyl)hex-1-yne | 80-90% |

| 3 | Trimethylsilylacetylene | (2,5-Dimethylphenyl)ethynyltrimethylsilane | 90-98%[1] |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

To a solution of this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents) in degassed triethylamine are added bis(triphenylphosphine)palladium(II) chloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents). The reaction mixture is stirred at 60 °C under an inert atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-(2,5-dimethylphenyl)-2-phenylethyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-(2,5-Dimethylphenyl)aniline | 75-85% |

| 2 | Morpholine | 4-(2,5-Dimethylphenyl)morpholine | 80-90% |

| 3 | n-Butylamine | N-Butyl-2,5-dimethylaniline | 70-80% |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

In a glovebox, a Schlenk tube is charged with this compound (1.0 equivalent), aniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents), and a suitable phosphine ligand such as Xantphos (0.02 equivalents). Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-(2,5-dimethylphenyl)aniline.

Derivatives of this compound in Drug Discovery

The 2,5-dimethylphenyl moiety, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. Derivatives incorporating this group have shown a range of biological activities, with a notable number of compounds being investigated as kinase inhibitors.[2][3][4][5][6]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2,5-dimethylphenyl group can be found in several potent and selective kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase.[2]

Signaling Pathways

Derivatives of this compound have been incorporated into molecules targeting various kinase signaling pathways critical for cancer cell proliferation and survival. For instance, compounds bearing the 2,5-dimethylphenyl group have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which are key mediators of angiogenesis.[3][5] By inhibiting VEGFR, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize. Other targeted pathways include those mediated by Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), both of which are frequently overactive in cancer.[5] Furthermore, the 2,5-dimethylphenyl scaffold has been utilized in the development of inhibitors for kinases such as p38 MAP kinase, which is involved in inflammatory responses.[6]

Mandatory Visualizations

Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions of this compound.

Logical Relationship: Ligand Selection for Buchwald-Hartwig Amination

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The following decision tree provides a simplified guide for ligand selection based on the amine coupling partner.

Conclusion

This compound is a readily available and highly valuable starting material for the synthesis of a diverse range of functionalized aromatic compounds. Its utility is particularly evident in the field of drug discovery, where the 2,5-dimethylphenyl scaffold it provides has been successfully incorporated into numerous biologically active molecules, most notably kinase inhibitors. The robust and versatile cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the efficient construction of complex molecular architectures from this simple building block. This guide serves as a comprehensive resource for researchers, providing the necessary data and protocols to effectively utilize this compound and its derivatives in their synthetic endeavors.

References

- 1. kbfi.ee [kbfi.ee]

- 2. benchchem.com [benchchem.com]

- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 2-Bromo-p-xylene with various reagents

An In-depth Technical Guide on the Reactivity of 2-Bromo-p-xylene

Introduction

This compound (1-bromo-2,5-dimethylbenzene) is a vital aromatic building block in organic synthesis, prized for its utility in constructing complex molecular architectures. As a substituted bromobenzene, its reactivity is characterized by the versatile carbon-bromine bond, which readily participates in a host of transformative reactions, and the aromatic ring, which can undergo electrophilic substitution. The presence of two methyl groups on the benzene ring influences the electronic and steric environment, thereby modulating its reactivity and regioselectivity in various chemical processes. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common and advanced reagents, focusing on applications relevant to researchers, scientists, and professionals in drug development.

Carbon-Carbon Bond Forming Reactions: Cross-Coupling

Cross-coupling reactions are fundamental tools for forging carbon-carbon bonds, and this compound is an excellent substrate for many such palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid.[1][2] The reaction proceeds via a palladium catalyst in the presence of a base.[1] this compound can be coupled with various aryl or vinyl boronic acids to generate substituted biphenyls and styrenes.[3][4]

Quantitative Data:

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| o-Tolylboronic acid | Pd(OAc)₂ (in situ) | Bulky Phosphine (4) | K₃PO₄ | Toluene/H₂O | 110 | >95 | ResearchGate[5] |

| 2,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | Synlett, 2005, 251 |

Experimental Protocol (General): To a flask containing this compound (1.0 equiv) and the respective boronic acid (1.1-1.5 equiv) is added a solvent mixture such as toluene/ethanol/water. The mixture is degassed with argon or nitrogen. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 equiv) are then added.[1] The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). Upon cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species in the presence of a base.[6][7][8] This reaction is a powerful tool for C(sp²)-C(sp²) bond formation and is tolerant of a wide array of functional groups.

Quantitative Data:

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 85 | J. Org. Chem. 1972, 37, 2320[9] |